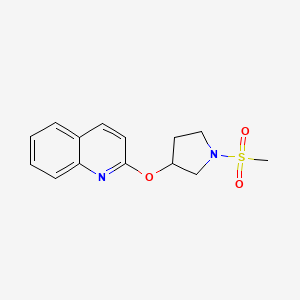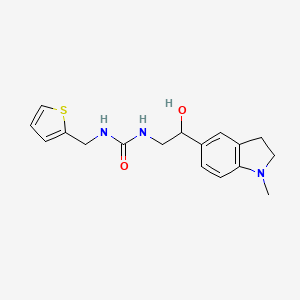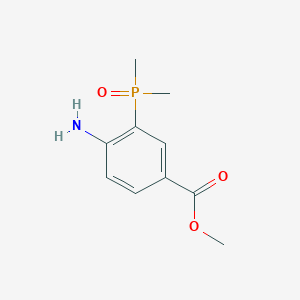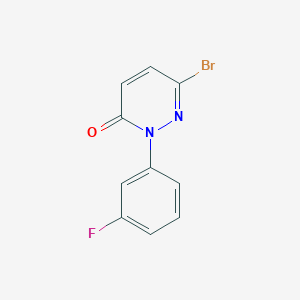
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as MSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a quinoline derivative that has been shown to have promising properties as an inhibitor of certain enzymes, as well as a potential treatment for various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel pyrrolo[3,2,f]quinoline derivatives, including those with structures related to 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit cell growth inhibitory properties against a panel of cell lines, particularly those derived from leukemias, though their mechanism of action does not primarily rest on topoisomerase II poisoning. The most active compounds feature specific substituents that modulate their activity, demonstrating the importance of side-chain groups' position and conformational freedom in dictating biological efficacy (Ferlin et al., 2001).
Synthetic Methods
Efficient synthetic methods for heterocyclic N-oxides, including quinoline N-oxides, have been developed, showcasing the versatility and potential for functionalization of quinoline derivatives. These methods yield high-purity products in good to excellent yields, enabling further exploration of quinoline-based compounds for various scientific applications (Zhong et al., 2004). Moreover, water-DMSO-promoted synthesis techniques for dihydropyrrolo[2,3-h]quinolines demonstrate the potential for creating a library of new quinoline derivatives, which could further support research into their bioactivities (Liao & Zhu, 2019).
Anticancer Potential
Quinoline and its derivatives, including pyrrolo-quinoline analogs, have shown significant potential as anticancer agents. Their structural diversity, facilitated by the synthetic versatility of quinoline, allows for the generation of numerous analogs with various biological and biochemical activities. These compounds have been explored for their modes of function in inhibiting crucial pathways and mechanisms involved in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).
Antimicrobial and Antifungal Applications
Functionalized aminoquinolines, prepared through intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, have been evaluated for their antiplasmodial and antifungal activities. These studies reveal moderate potency against Plasmodium falciparum strains and promising antifungal efficacy against specific fungi, indicating the broader applicability of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).
Eigenschaften
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYOUFAVVIRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)
![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)


![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)


![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)